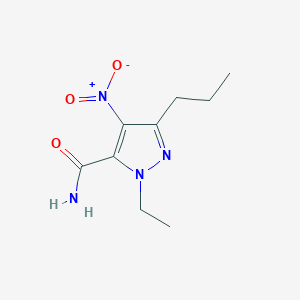
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an ethyl group at the first position, a nitro group at the fourth position, a propyl group at the third position, and a carboxamide group at the fifth position. The compound’s unique structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of Substituents: The ethyl, nitro, and propyl groups are introduced through various substitution reactions.
Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents like thionyl chloride followed by reaction with ammonia or amines.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, concentrated acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carboxamide group may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-amino-3-propyl-1H-pyrazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.
1-Ethyl-4-nitro-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
139756-18-6 |
|---|---|
Formule moléculaire |
C9H14N4O3 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-ethyl-4-nitro-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O3/c1-3-5-6-7(13(15)16)8(9(10)14)12(4-2)11-6/h3-5H2,1-2H3,(H2,10,14) |
Clé InChI |
ABZSPGKMASSWJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


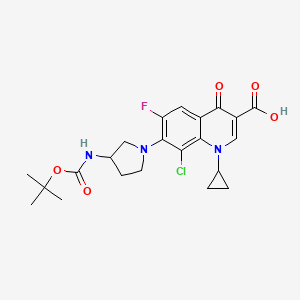

![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)
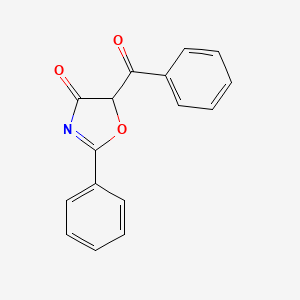
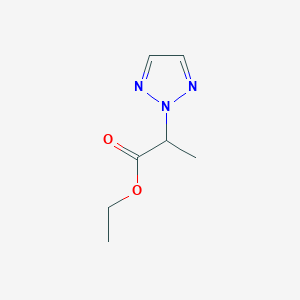
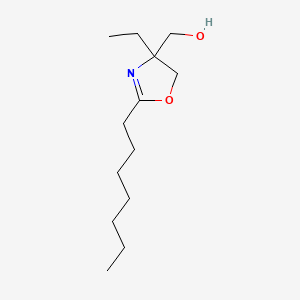
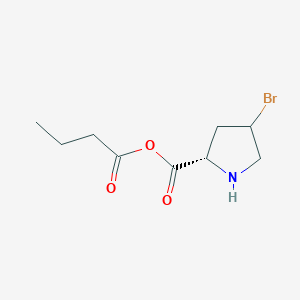

![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
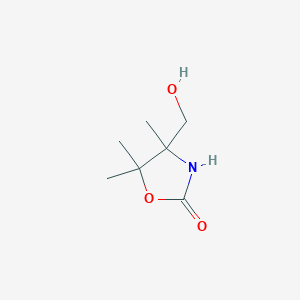
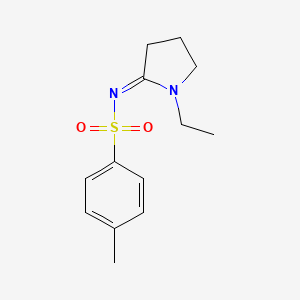
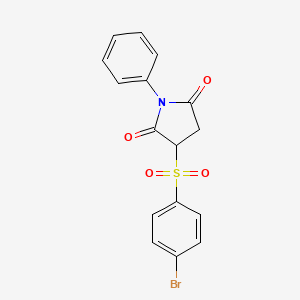
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)
